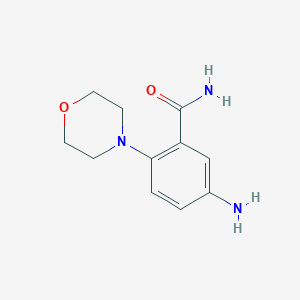

3-formil-5-metoxil-1H-indol-2-carboxilato de etilo

Descripción general

Descripción

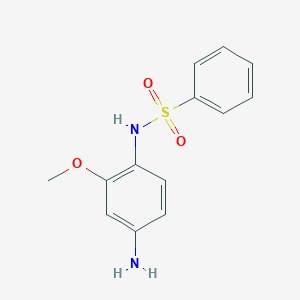

Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate (EMIC) is an important organic compound, which has been studied extensively in recent years due to its wide range of potential applications. This compound is a derivative of indole, a heterocyclic aromatic compound found in many natural products, and is structurally related to tryptophan, an essential amino acid. EMIC has been studied for its potential use in pharmaceuticals, agrochemicals, and materials science.

Aplicaciones Científicas De Investigación

Síntesis de Alcaloides

Los derivados del indol, como el 3-formil-5-metoxil-1H-indol-2-carboxilato de etilo, son partes prevalentes presentes en ciertos alcaloides . Desempeñan un papel significativo en la biología celular y son tipos importantes de moléculas en los productos naturales .

Tratamiento del Cáncer

Los derivados del indol se han utilizado como compuestos biológicamente activos para el tratamiento de células cancerosas . Muestran diversas propiedades biológicamente vitales y han atraído una atención creciente en los últimos años .

Aplicaciones Antimicrobianas

Los derivados del indol también se utilizan en el tratamiento de diversas infecciones microbianas . Sus propiedades antimicrobianas los hacen útiles para combatir una variedad de enfermedades .

Tratamiento de Trastornos

Los derivados del indol se utilizan en el tratamiento de diferentes tipos de trastornos en el cuerpo humano . Sus diversas propiedades biológicas los hacen efectivos para tratar una variedad de afecciones .

Inhibición de la Integrasa del VIH-1

Los derivados del ácido indol-2-carboxílico, que incluyen el this compound, se han utilizado como nuevos inhibidores de la transferencia de hebras de la integrasa del VIH-1 . Pueden afectar eficazmente la replicación viral, lo que los hace valiosos en el tratamiento del VIH .

Agentes Antihipertriglicéridos

Los derivados del indol-2-carboxilato de etilo se han utilizado como potentes agentes antihipertriglicéridos . Pueden ayudar en el manejo de los niveles altos de triglicéridos en el cuerpo .

Inhibidores de la 15-Lipooxigenasa-1 de Reticulocitos Humanos

Los derivados del indol-2-carboxilato de etilo se han utilizado como inhibidores de la 15-Lipooxigenasa-1 de Reticulocitos Humanos . Esto los hace útiles en el tratamiento de afecciones relacionadas con la hiperactividad de esta enzima .

Agentes Anti-VIH-1

Los derivados de xantenona indólica y oxocromenílica, que incluyen el this compound, se han utilizado como agentes anti-VIH-1 . Han mostrado promesa en el tratamiento del VIH-1 .

Safety and Hazards

Mecanismo De Acción

Target of Action

Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active pharmacophores . .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in various biological activities .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.

Pharmacokinetics

The molecular weight of the compound is 24725 , which may influence its bioavailability.

Result of Action

Indole derivatives are known to have various biological activities , suggesting that they may have diverse molecular and cellular effects.

Análisis Bioquímico

Biochemical Properties

Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate, have been shown to inhibit enzymes such as lipoxygenases and cyclooxygenases, which are involved in inflammatory processes . Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli .

Cellular Effects

Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Furthermore, ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate may affect cellular metabolism by altering the activity of metabolic enzymes and influencing the production of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of action of ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate involves several key processes. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate may inhibit the activity of lipoxygenases by binding to their active sites, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate may change over time due to factors such as stability and degradation. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Long-term exposure to ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate may result in changes in cellular function, such as altered gene expression and metabolic activity . These temporal effects are important considerations for the use of this compound in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . Additionally, ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes.

Propiedades

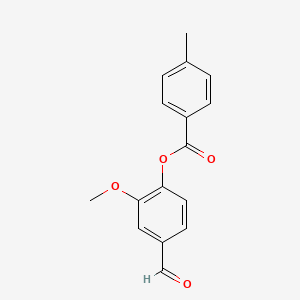

IUPAC Name |

ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-18-13(16)12-10(7-15)9-6-8(17-2)4-5-11(9)14-12/h4-7,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDZGHNVSBDTSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358638 | |

| Record name | ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36820-78-7 | |

| Record name | ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1298174.png)

![1-[2-(4-Fluorophenoxy)ethyl]piperazine](/img/structure/B1298226.png)

![1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1298227.png)